
5-Pentafluoroethyl-1H-pyridine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pentafluoroethyl-1H-pyridine-2-thione is a fluorinated heterocyclic compound with a pyridine ring structure The presence of the pentafluoroethyl group imparts unique chemical properties, making it a subject of interest in various fields of research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-1H-pyridine-2-thione typically involves the introduction of the pentafluoroethyl group into the pyridine ring. One common method is the reaction of pentafluoroethyl iodide with pyridine-2-thione under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pentafluoroethyl-1H-pyridine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can undergo reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Pentafluoroethyl-1H-pyridine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 5-Pentafluoroethyl-1H-pyridine-2-thione involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-thione: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
Pentafluoroethyl-substituted pyridines: Similar in structure but may have different functional groups attached to the pyridine ring.
Uniqueness
5-Pentafluoroethyl-1H-pyridine-2-thione is unique due to the presence of both the pentafluoroethyl group and the thione group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1204235-14-2 |
|---|---|
Molekularformel |
C7H4F5NS |
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
5-(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H4F5NS/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1-3H,(H,13,14) |
InChI-Schlüssel |
WGBBPSYUNXBVFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=S)NC=C1C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
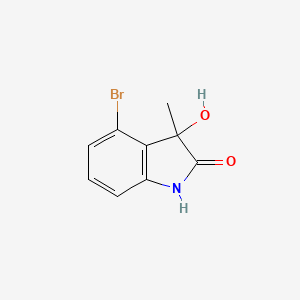
![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)
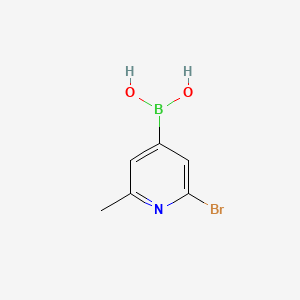
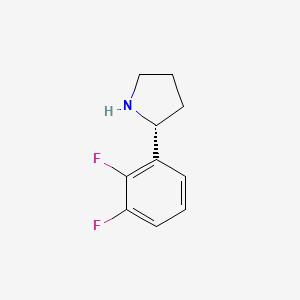
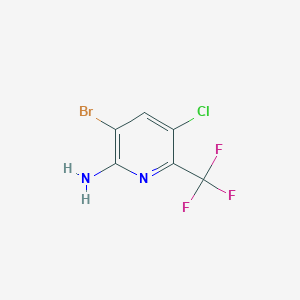

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)
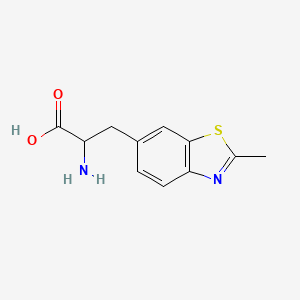
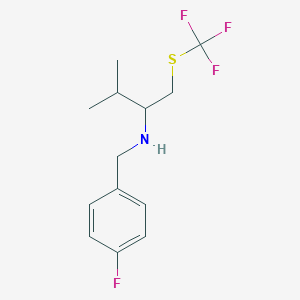
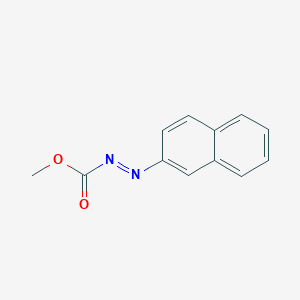
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)

